3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
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Overview
Description
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C10H14FNO3S It is a derivative of benzenesulfonamide, featuring a fluoro group, a hydroxypropyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 3-fluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Formation of Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and 3-fluoroaniline forms an intermediate sulfonamide.
Hydroxypropylation: The intermediate is then reacted with 2-chloropropanol in the presence of a base to introduce the hydroxypropyl group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and reagents.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of 3-fluoro-N-(2-oxopropyl)-4-methylbenzenesulfonamide.
Reduction: Formation of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenamine.
Substitution: Formation of compounds like 3-methoxy-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide.
Scientific Research Applications
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
3-chloro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: Similar structure but with a chloro group instead of fluoro.
3-fluoro-N-(2-hydroxypropyl)-4-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of methyl.
Uniqueness
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is unique due to the combination of its fluoro, hydroxypropyl, and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14FNO3S |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO3S/c1-7-3-4-9(5-10(7)11)16(14,15)12-6-8(2)13/h3-5,8,12-13H,6H2,1-2H3 |
InChI Key |
JEHOSOIVNHNUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)O)F |
Origin of Product |
United States |
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